Ethyl 3-nitroisonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

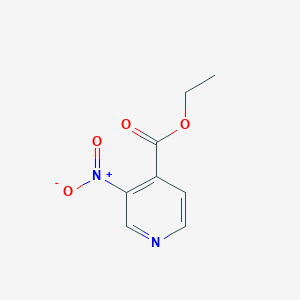

Ethyl 3-nitroisonicotinate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and a nitro group is substituted at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-nitroisonicotinate can be synthesized through several methods. One common synthetic route involves the nitration of ethyl isonicotinate. The process typically includes the following steps:

Nitration: Ethyl isonicotinate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition.

Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitroisonicotinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Nucleophiles: Amines, thiols.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Ethyl 3-aminoisonicotinate.

Substitution: Various substituted isonicotinates depending on the nucleophile used.

Hydrolysis: 3-nitroisonicotinic acid.

Scientific Research Applications

Ethyl 3-nitroisonicotinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the synthesis of functional materials, such as coordination polymers and metal-organic frameworks, due to its ability to coordinate with metal ions.

Mechanism of Action

The mechanism of action of ethyl 3-nitroisonicotinate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ester group can be hydrolyzed in vivo to release the active isonicotinic acid derivative.

Comparison with Similar Compounds

Ethyl 3-nitroisonicotinate can be compared with other nitro-substituted isonicotinates and esters:

Ethyl 4-nitroisonicotinate: Similar structure but with the nitro group at the fourth position. It may exhibit different reactivity and biological activity due to the positional isomerism.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group. The difference in ester groups can affect the compound’s solubility and reactivity.

3-nitroisonicotinic acid: The carboxylic acid form of the compound. It is more polar and may have different solubility and reactivity compared to the ester derivatives.

Biological Activity

Ethyl 3-nitroisonicotinate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of isonicotinic acid with a nitro group at the 3-position. Its molecular formula is C8H8N2O3, and it has a molecular weight of approximately 180.16 g/mol. The compound's structure can be represented as follows:

- SMILES : CCOC(=O)C1=C(C=CN=C1)N+=O

Synthesis

The synthesis of this compound typically involves the nitration of isonicotinic acid derivatives. A common method includes the reaction of ethyl isonicotinate with a nitrating agent such as nitric acid in the presence of sulfuric acid under controlled conditions to yield the nitro derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study evaluated its activity against the NCI 60 cancer cell line panel, revealing significant growth inhibition in several lines, particularly those associated with renal and breast cancers.

| Cell Line | Inhibition (%) | Selectivity |

|---|---|---|

| UO31 (Renal) | 65.4 | High |

| MCF-7 (Breast) | 45.2 | Moderate |

| MDA-MB-468 | 40.1 | Moderate |

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators. The presence of the nitro group may enhance its reactivity towards cellular targets.

Case Studies

- Study on Cytotoxicity : A research article published in Bioorganic & Medicinal Chemistry investigated various nitro derivatives, including this compound, for their cytotoxic properties against human cancer cell lines. The study concluded that compounds with electron-withdrawing groups at specific positions exhibited enhanced activity due to increased electrophilicity, facilitating interactions with nucleophilic sites within cells .

- Structure-Activity Relationship (SAR) : Another study focused on understanding the SAR of pyridine derivatives, including this compound. The results indicated that modifications to the nitro group and alkyl chain significantly influenced biological activity, emphasizing the importance of structural optimization in drug design .

Properties

Molecular Formula |

C8H8N2O4 |

|---|---|

Molecular Weight |

196.16 g/mol |

IUPAC Name |

ethyl 3-nitropyridine-4-carboxylate |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)6-3-4-9-5-7(6)10(12)13/h3-5H,2H2,1H3 |

InChI Key |

SOFXBOGIXRXCOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.